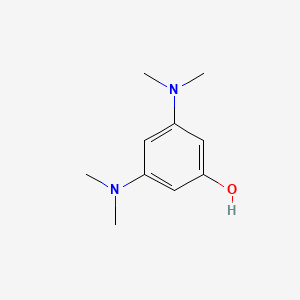

3,5-Bis(dimethylamino)phenol

描述

Structure

3D Structure

属性

IUPAC Name |

3,5-bis(dimethylamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-11(2)8-5-9(12(3)4)7-10(13)6-8/h5-7,13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTBZONHGHSXYCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=C1)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40776055 | |

| Record name | 3,5-Bis(dimethylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40776055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16857-98-0 | |

| Record name | 3,5-Bis(dimethylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40776055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 3,5 Bis Dimethylamino Phenol Reactivity

Influence of Dimethylamino Groups on Aromatic Reactivity and Electron Density

The reactivity of an aromatic ring is profoundly influenced by the electronic effects of its substituents. Substituents are broadly classified based on their ability to donate or withdraw electron density, which in turn activates or deactivates the ring towards electrophilic attack. The hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) groups are two of the most potent activating groups in electrophilic aromatic substitution. masterorganicchemistry.comassets-servd.host

In the specific case of 3,5-Bis(dimethylamino)phenol, the hydroxyl group at position 1 and the two dimethylamino groups at positions 3 and 5 work in concert to dramatically increase the ring's electron density. The directing effects of these groups are additive and synergistic. The hydroxyl group directs incoming electrophiles to its ortho (positions 2 and 6) and para (position 4) positions. Similarly, the dimethylamino group at C-3 directs to its ortho (positions 2 and 4) and para (position 6, relative to C-3) positions, while the dimethylamino group at C-5 directs to its ortho (positions 4 and 6) and para (position 2, relative to C-5) positions.

Consequently, all three powerful activating groups direct electrophilic attack to the same three positions: C-2, C-4, and C-6. This cooperative activation makes these positions exceptionally electron-rich and highly susceptible to substitution. The effect of multiple electron-donating substituents on reactivity has been noted to enhance reaction rates significantly compared to monosubstituted phenols. mdpi.com

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

| -OH | Electron-withdrawing (-I) | Electron-donating (+M) | Strongly Activating | Ortho, Para |

| -N(CH₃)₂ | Electron-withdrawing (-I) | Electron-donating (+M) | Strongly Activating | Ortho, Para |

Detailed Mechanisms of Electrophilic Aromatic Substitution Reactions

The high electron density at the 2, 4, and 6 positions of this compound makes it extremely reactive in electrophilic aromatic substitution (EAS) reactions. Such reactions on highly activated rings often proceed under very mild conditions and can be difficult to control, sometimes leading to polysubstitution. libretexts.orgbyjus.com

The general mechanism for EAS involves a two-step process:

Attack on the Electrophile: The π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophile (E⁺). This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. libretexts.org

For this compound, the arenium ion formed by attack at the 2, 4, or 6 positions is exceptionally stable. The positive charge can be delocalized not only across the aromatic ring but also onto the lone pairs of the oxygen atom and both nitrogen atoms, providing additional, highly stable resonance contributors. This extensive delocalization significantly lowers the activation energy for the first step of the reaction, accelerating the substitution process.

Common Electrophilic Aromatic Substitution Reactions:

Halogenation: Due to the ring's high activation, halogenation with bromine or chlorine is expected to be rapid. It may proceed even in the absence of a Lewis acid catalyst. byjus.com Controlling the reaction to achieve monosubstitution can be challenging, and treatment with reagents like aqueous bromine would likely lead to the rapid formation of a 2,4,6-trihalogenated product. youtube.com

Nitration: Direct nitration using concentrated nitric acid is likely to cause oxidative decomposition of the highly electron-rich ring. libretexts.org Milder conditions, such as the use of dilute nitric acid at low temperatures, would be required, although selective monofunctionalization remains a synthetic challenge. byjus.com Protecting the activating groups or using alternative nitrating agents may be necessary to achieve controlled nitration. google.com

Friedel-Crafts Reactions: The strong electron-donating groups can form complexes with the Lewis acid catalysts (e.g., AlCl₃) typically used in Friedel-Crafts alkylation and acylation, which can deactivate the catalyst and inhibit the reaction. Furthermore, the high reactivity of the ring makes it prone to polyalkylation.

| Reaction | Typical Reagent | Expected Reactivity with this compound | Likely Product(s) |

| Bromination | Br₂ in CS₂ or CCl₄ | Very high; may not require a catalyst. | Mono-, di-, and tri-brominated products at positions 2, 4, 6. |

| Nitration | Dilute HNO₃ | High; risk of oxidation with concentrated acid. | Mono-nitrated products at positions 2, 4, 6. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Complicated by catalyst complexation. | Acylation at positions 2, 4, 6, if successful. |

Oxidative Transformations and Formation of Quinoid Species

Phenols bearing multiple electron-donating groups are readily oxidized. nih.govwikipedia.org The oxidation of this compound likely proceeds through a stepwise mechanism involving one-electron transfers.

The initial step is the abstraction of the phenolic hydrogen atom or the transfer of an electron to an oxidizing agent, forming a phenoxyl radical. pearson.comresearchgate.net This radical is highly stabilized through resonance, with the unpaired electron delocalized over the aromatic ring and, significantly, onto the nitrogen atoms of the two dimethylamino groups. This extensive delocalization increases the lifetime of the radical intermediate, facilitating subsequent reactions.

This stabilized radical can participate in several pathways:

Oxidative Coupling: Two phenoxyl radicals can dimerize, forming new C-C or C-O bonds. This process, known as oxidative coupling, can lead to a variety of dimeric and polymeric structures. wikipedia.orgscispace.com

Further Oxidation: The phenoxyl radical can undergo a second one-electron oxidation to form a highly reactive phenoxonium cation. nih.gov

The formation of quinoid species from such electron-rich phenols is a plausible transformation. nih.gov The phenoxonium cation can act as a potent electrophile, or it can rearrange to form a conjugated system analogous to a quinone. Given the structure of this compound, oxidation could lead to the formation of quinone-imine or methide-type structures, where the nitrogen atoms become part of the conjugated, oxidized system. Electrochemical methods have been used to oxidize various phenols to their corresponding quinones, often via a phenoxonium ion intermediate. nih.gov

Reductive Pathways Leading to Aminophenol Derivatives

As this compound is already an aminophenol derivative, reductive pathways would primarily apply to derivatives of this compound rather than the parent molecule itself. Direct reduction of the phenolic hydroxyl group is a challenging transformation that requires harsh conditions and is generally not a common synthetic route. nih.gov

A more chemically relevant reductive pathway involves the reduction of functional groups introduced onto the aromatic ring via electrophilic substitution. For instance, if a nitro group is successfully introduced at one of the activated positions (e.g., C-4) to form 4-nitro-3,5-bis(dimethylamino)phenol, this nitro group can be readily reduced to a primary amino group (-NH₂).

This transformation is a cornerstone of aromatic chemistry and can be achieved using various well-established methods:

Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). acs.org

Metal-Acid Systems: Classic methods include the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). cas.cz

The product of such a reduction would be a triaminophenol derivative, such as 4-amino-3,5-bis(dimethylamino)phenol, a compound with multiple basic and nucleophilic centers. Additionally, reductive amination pathways could be employed on derivatives; for example, an aldehyde introduced onto the ring could be converted to an amine via condensation with an amine followed by reduction with an agent like sodium borohydride. umich.eduresearchgate.net

| Starting Material | Reducing Agent(s) | Product |

| 4-Nitro-3,5-bis(dimethylamino)phenol | H₂, Pd/C | 4-Amino-3,5-bis(dimethylamino)phenol |

| 4-Nitro-3,5-bis(dimethylamino)phenol | Fe, HCl | 4-Amino-3,5-bis(dimethylamino)phenol |

| 4-Nitro-3,5-bis(dimethylamino)phenol | SnCl₂, HCl | 4-Amino-3,5-bis(dimethylamino)phenol |

Pericyclic and Multicomponent Reaction Pathways Involving this compound

While specific examples involving this compound in pericyclic or multicomponent reactions are not extensively documented, its electronic properties suggest potential reactivity in these transformations.

Pericyclic Reactions are concerted reactions that proceed through a cyclic transition state without the formation of intermediates. ebsco.combyjus.comlibretexts.org

Diels-Alder Reaction: Phenols are typically poor dienes in Diels-Alder reactions because of the energetic cost of disrupting their aromaticity. However, the extreme electron-rich nature of this compound might facilitate its oxidation to an ortho-quinone-like species, which could then potentially act as a diene in a cycloaddition reaction.

Sigmatropic Rearrangements: If the hydroxyl group were converted to an allyl ether (forming 1-allyloxy-3,5-bis(dimethylamino)benzene), this derivative would be a prime candidate for a Claisen rearrangement. This ebsco.comebsco.com-sigmatropic rearrangement would involve the thermal migration of the allyl group from the oxygen to one of the activated ortho positions (C-2 or C-6) to form an allylated phenol (B47542).

Multicomponent Reactions (MCRs) are processes where three or more reactants combine in a single operation to form a product that incorporates structural features from each reactant. beilstein-journals.org

Mannich Reaction: The Mannich reaction is a classic three-component reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. Highly activated phenols can serve as the carbon nucleophile in this reaction. Given the exceptional nucleophilicity of the 2, 4, and 6 positions, this compound would be an excellent substrate for a Mannich reaction with formaldehyde (B43269) and a secondary amine (e.g., dimethylamine), leading to the formation of a Mannich base at one of the ortho/para positions.

These potential pathways highlight the synthetic versatility that could be explored based on the fundamental reactivity of the this compound scaffold.

Rational Design and Synthesis of 3,5 Bis Dimethylamino Phenol Derivatives and Analogs

Structure-Reactivity Relationships in Substituted 3,5-Bis(dimethylamino)phenol Systems

The structure-reactivity relationship in this system is dominated by the synergistic activating effects of the three substituents. The dimethylamino groups, through resonance, donate electron density to the ring, stabilizing the arenium ion intermediate formed during electrophilic attack. This stabilization is most pronounced when the attack occurs at the positions ortho and para to the hydroxyl group.

Key Reactivity Insights:

High Nucleophilicity: The phenol (B47542) ring is highly activated towards electrophiles, often reacting under milder conditions than less substituted phenols.

Directing Effects: The hydroxyl group directs incoming electrophiles to the 2, 4, and 6 positions. The dimethylamino groups also activate these positions.

Potential for Polysubstitution: The high activation of the ring can make it challenging to achieve monosubstitution, and reactions may proceed to di- or tri-substituted products.

Computational studies on similar electron-rich phenol derivatives can provide quantitative insights into the structure-reactivity relationships. Density Functional Theory (DFT) calculations, for instance, can determine physicochemical properties such as bond dissociation enthalpies and ionization potentials, which correlate with antioxidant activity and reactivity towards radicals. nih.gov For substituted phenols, electron-donating groups generally enhance properties like antioxidant efficacy. nih.gov

Stereochemical Considerations in Derivative Synthesis

When introducing chiral centers into derivatives of this compound, stereochemical control becomes a critical aspect of the synthetic design. The synthesis of enantiomerically pure or diastereomerically enriched products requires the use of chiral reagents, catalysts, or starting materials.

One common strategy involves the use of chiral auxiliaries attached to either the phenol or a functional group being introduced. These auxiliaries can direct the approach of reagents from a specific face of the molecule, leading to a preferred stereoisomer. Subsequent removal of the auxiliary provides the desired chiral product.

Asymmetric catalysis offers a more efficient approach to stereoselective synthesis. Chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. For instance, in reactions involving the functionalization of the aromatic ring or modifications of side chains, a chiral catalyst can differentiate between enantiotopic faces or groups.

The synthesis of optically active 2,6-disubstituted phenols has demonstrated that the introduction of stereocenters can significantly influence the biological properties of the resulting compounds. While specific studies on this compound are limited, the principles of stereoselective synthesis applied to other substituted phenols are directly relevant.

Strategies for Selective Functionalization of the Aromatic Core

The high reactivity of the this compound ring presents both an opportunity and a challenge for selective functionalization. The primary challenge lies in controlling the position and number of substituents introduced onto the aromatic core.

Ortho- and Para-Selective Functionalization:

Given the strong ortho-, para-directing nature of the hydroxyl group, electrophilic aromatic substitution is the most direct method for functionalization at the 2, 4, and 6 positions. Common electrophilic substitution reactions include:

Halogenation: Introduction of bromine or chlorine can be achieved under mild conditions, often without a Lewis acid catalyst. Controlling the stoichiometry of the halogenating agent is crucial to prevent polysubstitution.

Nitration: Nitration can introduce nitro groups, which can be further modified. Due to the high activation of the ring, dilute nitric acid and controlled temperatures are necessary to avoid over-nitration and oxidative side reactions.

Friedel-Crafts Reactions: Alkylation and acylation can introduce carbon-based substituents. However, the strong electron-donating nature of the dimethylamino groups can lead to catalyst deactivation through complexation with the Lewis acid catalyst. Alternative methods, such as using less Lewis-acidic catalysts or performing the reaction under specific conditions, may be required.

Controlling Regioselectivity:

Achieving regioselectivity between the ortho (2, 6) and para (4) positions can be influenced by steric factors. The use of bulky electrophiles may favor substitution at the less sterically hindered para position.

Synthesis of the Core Structure:

A robust and scalable synthesis of 3,5-disubstituted phenols has been developed, which can be adapted for the synthesis of this compound. This process involves the selective displacement of a halogen by nucleophilic aromatic substitution using a preformed mixture of potassium tert-butoxide and an appropriate amine, followed by further synthetic modifications. acs.org The synthesis of the parent 3,5-diaminophenol (B3054961) can be a key starting point, followed by selective N,N-dimethylation.

Applications of 3,5 Bis Dimethylamino Phenol As a Versatile Synthetic Building Block

Utility in the Synthesis of Complex Organic Molecules

The bifunctional nature of 3,5-Bis(dimethylamino)phenol, possessing both a nucleophilic phenol (B47542) group and a highly activated aromatic ring, makes it a valuable precursor for complex organic molecules. Aminophenols are known to be chemically reactive, undergoing reactions involving both the amino and hydroxyl groups. researchgate.net

Key potential reactions include:

O-Alkylation and O-Acylation: The phenolic hydroxyl group can readily react with alkylating or acylating agents to form ethers and esters, respectively. This allows for the introduction of diverse functional groups and the extension of the molecular framework. chemcess.com

Electrophilic Aromatic Substitution: The two meta-directing dimethylamino groups strongly activate the aromatic ring towards electrophilic substitution at the ortho and para positions (carbons 2, 4, and 6). This facilitates reactions such as halogenation, nitration, and formylation, enabling the synthesis of highly substituted aromatic compounds.

Condensation Reactions: The activated ring system and the phenolic group can participate in condensation reactions with aldehydes or ketones, a foundational step in the synthesis of various heterocyclic systems and larger molecular architectures. chemcess.com

The chemical reactivity of aminophenols makes them versatile intermediates for a wide range of organic syntheses. researchgate.net

Contribution to the Development of Advanced Dyes and Chromophores

Aminophenols are crucial intermediates in the chemical dye industry. researchgate.net The structural features of this compound are highly conducive to the formation of advanced dyes and chromophores. The N,N-dimethylamino group is a potent auxochrome, a group that enhances the color-imparting properties of a chromophore by extending the conjugated π-electron system.

This compound is a logical precursor for several classes of dyes:

Xanthene Dyes: Its structure is closely related to the m-aminophenols used in the classical synthesis of rhodamine dyes. google.com The condensation of two equivalents of an m-aminophenol derivative with a phthalic anhydride (B1165640) or a related reagent is a standard method for creating the iconic xanthene core of rhodamines, which are prized for their high fluorescence quantum yields. researchgate.netnih.govgoogle.com The presence of two dimethylamino groups in this compound could lead to novel rhodamine analogs with altered photophysical properties, such as shifted absorption and emission spectra.

Azo Dyes: The aromatic amino group of aminophenols can be converted into a diazonium salt, which can then be coupled with other aromatic compounds to form azo dyes. chemcess.com This process is a cornerstone of the dye industry.

Oxazine Dyes: These dyes, which are structurally similar to rhodamines but feature a central nitrogen atom, can also be synthesized from aminophenol precursors. researchgate.net

The role of 3-(dimethylamino)phenol as a key intermediate in the synthesis of dyes is well-established. guidechem.comchemicalbook.com For instance, it is reacted with phthalic anhydride derivatives to produce various rhodamine dyes like 5-carboxytetramethylrhodamine (B559615) (TMR). google.comdoi.org

Role as a Precursor in Pharmaceutical Intermediate Synthesis

Aminophenol derivatives are of significant commercial importance as intermediates in the pharmaceutical industry. researchgate.net They are key components in the synthesis of numerous active pharmaceutical ingredients (APIs). precedenceresearch.com For example, para-aminophenol is a critical precursor to paracetamol (acetaminophen), one of the most widely used analgesic and antipyretic drugs. kajay-remedies.compharmacy180.com

While direct applications of this compound in pharmaceuticals are not documented, its structure offers potential as a scaffold for new therapeutic agents.

Scaffold for Drug Discovery: The aminophenol core is present in various biologically active molecules. kajay-remedies.com Recent studies have explored ortho-aminophenol derivatives as potent inhibitors of ferroptosis, a type of programmed cell death implicated in various diseases. nih.gov

Intermediate Synthesis: The compound's multiple reactive sites allow for the attachment of various pharmacophores. Its isomer, 3-(dimethylamino)phenol, is used as an intermediate in the production of pharmaceuticals like neostigmine (B1678181) bromide and in the synthesis of diastereomers of Aprepitant. chemicalbook.comnordmann.global The broader class of aminophenol derivatives is explored for creating compounds with antimicrobial and antidiabetic activities. mdpi.com

The versatility of the aminophenol structure makes it a valuable starting point for medicinal chemists developing new drugs.

Integration into Ligand Architectures for Catalysis

The structure of this compound is well-suited for the design of polydentate ligands for coordination chemistry and catalysis. The two nitrogen atoms of the dimethylamino groups and the oxygen atom of the deprotonated phenol can act as donor sites to coordinate with a central metal atom.

This arrangement could be used to synthesize:

Pincer-Type Ligands: With appropriate modification at the 2 and 6 positions of the ring, the molecule could form a tridentate "pincer" ligand, which binds to a metal in a meridional fashion. Pincer complexes are known for their high stability and catalytic activity.

Diamine Bis(phenolate) Ligands: This compound is a variation of the widely used diamine bis(phenolate) ligand scaffold. acs.org These [O,N,N,O]-tetradentate ligands, often referred to as "salan" ligands, form stable complexes with a variety of transition metals, lanthanides, and actinides. acs.orgrsc.org These complexes have been successfully employed as catalysts in C-C coupling reactions (like the Suzuki-Miyaura coupling) and polymerization reactions. rsc.orgdntb.gov.uaresearcher.life The electronic properties of the ligand can be tuned by modifying the substituents on the phenol rings, and the two dimethylamino groups in this compound would create a highly electron-rich metal center, potentially influencing catalytic reactivity.

Applications in the Preparation of Functional Materials and Polymers

Phenolic compounds and aromatic amines are fundamental building blocks in polymer chemistry. This compound could be integrated into functional materials and polymers in several ways.

Epoxy Resin Curing: Tertiary amines like N,N-dimethylaniline and 2,4,6-Tris(dimethylaminomethyl)phenol are widely used as accelerators or curing agents for epoxy resins. chemicalbook.commade-in-china.comwikipedia.org The dimethylamino groups in this compound could perform a similar catalytic function, accelerating the curing process of epoxy systems used in coatings, adhesives, and composites.

Monomer for High-Performance Polymers: The phenolic hydroxyl group and the activated ring can be used to incorporate this unit into polymer backbones. For example, it could be used in the synthesis of poly(aryl ether)s or phenolic resins, imparting properties such as increased thermal stability, basicity, or metal-chelating capabilities.

Functional Polymer Additives: The compound could be used to create functional polymers with specific properties. For instance, N,N-dimethylaniline end-functionalized polymers have been used in photoinduced block copolymerization, demonstrating the utility of the dimethylamino group in initiating polymerization. researchgate.net

Compound Data Tables

Table 1: Physicochemical Properties of this compound

This data is predicted, as experimental data is scarce.

| Property | Value | Source |

| Molecular Formula | C10H16N2O | uni.lu |

| Molecular Weight | 180.25 g/mol | uni.lu |

| XLogP3-AA (Predicted) | 1.8 | uni.lu |

| Hydrogen Bond Donor Count | 1 | uni.lu |

| Hydrogen Bond Acceptor Count | 3 | uni.lu |

| Rotatable Bond Count | 3 | uni.lu |

Table 2: Comparison with Structurally Related Compounds

Interactive data table comparing key features of the target compound with its well-studied analogs.

| Compound Name | CAS Number | Molecular Formula | Key Applications |

| This compound | 67999-31-7 | C10H16N2O | Potential precursor for dyes, ligands, polymers (inferred) |

| 3-(Dimethylamino)phenol | 99-07-0 | C8H11NO | Intermediate for rhodamine dyes, pharmaceuticals (Neostigmine) chemicalbook.comnih.gov |

| N,N-Dimethylaniline | 121-69-7 | C8H11N | Precursor for dyes (crystal violet), polymerization accelerator chemicalbook.comactylis.com |

| 2,4,6-Tris(dimethylaminomethyl)phenol | 90-72-2 | C15H27N3O | Curing agent and catalyst for epoxy resins wikipedia.org |

Computational and Spectroscopic Characterization of 3,5 Bis Dimethylamino Phenol

High-Resolution Spectroscopic Techniques for Structural Elucidation

The definitive identification and structural confirmation of 3,5-Bis(dimethylamino)phenol rely on a suite of spectroscopic techniques. While extensive, peer-reviewed spectral libraries for this specific compound are not widely published, its structure allows for the prediction of characteristic spectroscopic signatures based on the principles of nuclear magnetic resonance, mass spectrometry, and infrared and UV-visible spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: Due to the molecule's C₂v symmetry, a simplified proton NMR spectrum is anticipated. The protons on the aromatic ring at positions 2, 4, and 6 are chemically equivalent, as are the two dimethylamino groups. This would lead to a predictable pattern. The protons of the twelve N-methyl groups would be equivalent, producing a single, strong singlet. The aromatic protons at the C4 and C6 positions would be equivalent, giving rise to one signal, while the proton at the C2 position would produce a separate signal.

¹³C NMR: Similarly, the ¹³C NMR spectrum would reflect the molecule's symmetry. Unique signals would be expected for the distinct carbon environments: the methyl carbons of the dimethylamino groups, the aromatic carbons attached to the dimethylamino groups (C3 and C5), the aromatic carbons at positions C4 and C6, the aromatic carbon at C2, and the carbon bearing the hydroxyl group (C1).

Expected NMR Data for this compound

| Spectrum | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR | ~2.9 - 3.1 | Singlet | N(CH₃)₂ |

| ~6.0 - 6.2 | Doublet | Aromatic C4-H, C6-H | |

| ~6.2 - 6.4 | Triplet | Aromatic C2-H | |

| ¹³C NMR | ~40 - 45 | Quartet | N(C H₃)₂ |

| ~95 - 100 | Doublet | Aromatic C 2 | |

| ~100 - 105 | Doublet | Aromatic C 4, C 6 | |

| ~155 - 160 | Singlet | Aromatic C 3, C 5 | |

| ~158 - 162 | Singlet | Aromatic C 1-OH |

Note: Chemical shifts are estimations based on analogous structures and may vary depending on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure. For this compound (molar mass: 180.25 g/mol ), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition (C₁₀H₁₆N₂O). The predicted monoisotopic mass is 180.1263 Da. nist.gov

Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 181.13355 |

| [M+Na]⁺ | 203.11549 |

| [M-H]⁻ | 179.11899 |

| [M]⁺ | 180.12572 |

Data sourced from predicted values on PubChemLite. nist.gov

Vibrational and Electronic Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would reveal the presence of key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the phenolic group. C-H stretching vibrations for the aromatic ring and methyl groups would appear around 2800-3100 cm⁻¹. The C-N stretching of the dimethylamino groups would be observed in the 1250-1350 cm⁻¹ region, and C=C stretching vibrations from the aromatic ring would produce signals around 1450-1600 cm⁻¹.

UV-Visible Spectroscopy: The electronic absorption spectrum of this compound is expected to show characteristic absorption bands in the ultraviolet region. Phenol (B47542) itself typically exhibits a maximum absorbance (λmax) around 275 nm. docbrown.info The presence of two strong electron-donating dimethylamino groups would be expected to cause a bathochromic (red) shift to longer wavelengths and an increase in the molar absorptivity.

Advanced Computational Chemistry Approaches for Electronic Structure Analysis

Computational chemistry provides profound insights into the electronic properties of molecules, complementing experimental data. For this compound, methods like Density Functional Theory (DFT) are particularly useful for analyzing its electronic structure.

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31+G(d,p), can be used to determine the molecule's ground-state geometry, vibrational frequencies, and electronic properties. rsc.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. rsc.org

Furthermore, these computational approaches can generate a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atoms of the dimethylamino groups, indicating these are sites susceptible to electrophilic attack.

Molecular Dynamics Simulations and Conformational Studies

While the aromatic ring of this compound is rigid, the molecule possesses conformational flexibility primarily due to the rotation of the dimethylamino groups and the hydroxyl group. Molecular Dynamics (MD) simulations are a powerful computational tool used to study these dynamic behaviors over time. chemicalbook.commassbank.eu

MD simulations model the interactions between atoms within the molecule and with its environment (e.g., a solvent) by applying the principles of classical mechanics. massbank.eu By simulating the molecule's trajectory over a period, researchers can explore its conformational landscape, identifying the most stable (lowest energy) conformations and the energy barriers between them. For this compound, MD simulations could reveal the preferred orientations of the N-methyl groups and the hydroxyl proton, and how these orientations are influenced by intermolecular interactions, such as hydrogen bonding with solvent molecules. Such studies are crucial for understanding how the molecule behaves in different chemical environments and how its shape influences its reactivity.

Spectroscopic Probes for Reaction Monitoring and Intermediates Identification

In-situ spectroscopic techniques are invaluable for monitoring the progress of chemical reactions in real-time and for detecting transient intermediates. nih.gov Techniques such as FT-IR and UV-Visible spectroscopy, often coupled with fiber-optic probes, can be used to track the consumption of reactants and the formation of products involving this compound. nih.govhmdb.ca

For instance, if the phenolic hydroxyl group of this compound were to participate in a reaction (e.g., an esterification), the disappearance of its characteristic broad O-H stretch in the FT-IR spectrum could be monitored quantitatively. hmdb.ca

Mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is another powerful tool for identifying reaction intermediates, especially those that are charged. nih.gov In reactions catalyzed by metal complexes or proceeding through charged species, ESI-MS can directly detect and characterize these short-lived intermediates, providing crucial mechanistic insights. nih.gov While specific studies monitoring reactions of this compound are not prevalent in the literature, these established spectroscopic methods represent the primary approaches for such investigations.

Emerging Research Frontiers and Future Perspectives for 3,5 Bis Dimethylamino Phenol

Exploration of Novel Reaction Manifolds

The reactivity of 3,5-Bis(dimethylamino)phenol is predicted to be rich and varied, offering a playground for the discovery of novel chemical transformations and the synthesis of complex molecular architectures. The interplay between the electron-donating dimethylamino groups and the phenolic hydroxyl group is expected to govern its participation in a range of reactions.

Future research is likely to focus on leveraging the nucleophilic character of the aromatic ring, activated by the dimethylamino groups, in electrophilic aromatic substitution reactions. This could lead to the synthesis of a diverse array of functionalized derivatives with tailored electronic and steric properties. Furthermore, the phenolic hydroxyl group provides a handle for etherification and esterification reactions, opening pathways to new classes of polymers and small molecules.

A particularly promising area of investigation is the oxidative coupling of this compound. nih.gov Biomimetic approaches, using environmentally benign oxidants and catalysts, could yield novel dimeric and polymeric structures with interesting electronic and material properties. nih.gov The exploration of its coordination chemistry with various metal centers could also unlock catalytic applications, drawing inspiration from the well-established role of aminophenol-based ligands in catalysis.

The development of one-pot, multi-component reactions involving this compound as a key building block represents another exciting frontier. Such strategies would enable the efficient construction of complex molecules with high atom economy, aligning with the principles of green chemistry.

| Potential Reaction Type | Key Reactive Sites | Potential Products | Anticipated Research Focus |

| Electrophilic Aromatic Substitution | Activated aromatic ring | Functionalized phenol (B47542) derivatives | Regioselectivity and catalyst development |

| Oxidative Coupling | Phenolic hydroxyl and aromatic ring | Dimeric and polymeric structures | Green oxidation methods, material properties |

| Polymerization | Phenolic hydroxyl and amino groups | Polyesters, polyethers, polyamides | Controlled polymerization techniques, polymer characterization |

| Coordination Chemistry | Phenolic oxygen and amino nitrogens | Metal-organic frameworks, catalysts | Synthesis of novel ligands and catalytic applications |

Sustainable Chemistry and Circular Economy Principles in this compound Applications

The integration of sustainable chemistry and circular economy principles is paramount for the future of the chemical industry. dksh.comresearchgate.net For a specialty chemical like this compound, this translates to considerations across its entire lifecycle, from synthesis to end-of-life.

Future research will likely prioritize the development of green synthetic routes to this compound itself, moving away from traditional methods that may rely on harsh reagents and generate significant waste. Biocatalytic approaches, utilizing enzymes for specific transformations, present an attractive avenue for sustainable production. dtic.mil The use of renewable feedstocks and energy-efficient reaction conditions will be crucial in minimizing the environmental footprint of its synthesis.

In terms of applications, a key focus will be the design of products based on this compound that are inherently recyclable or biodegradable. For instance, its incorporation into polymeric materials could be engineered to allow for chemical recycling, where the polymer can be broken down into its constituent monomers and repolymerized. renewablematter.eu This aligns with the circular economy's goal of keeping materials in use for as long as possible. renewablematter.eupwc.com

Furthermore, the potential for this compound to be derived from bio-based sources will be an important area of investigation. As the chemical industry shifts towards a more bio-based economy, sourcing platform chemicals from renewable resources will become increasingly critical.

| Sustainability Aspect | Research Direction | Potential Impact |

| Green Synthesis | Biocatalytic routes, renewable feedstocks | Reduced environmental footprint, lower energy consumption |

| Circular Design | Recyclable polymers, biodegradable materials | Waste minimization, resource efficiency |

| Renewable Sourcing | Derivation from biomass | Reduced reliance on fossil fuels |

| Waste Valorization | Catalytic upgrading of byproducts | Creation of value-added products from waste streams |

Interdisciplinary Research Integrating this compound into Emerging Technologies

The unique electronic properties of this compound, stemming from the strong electron-donating nature of the dimethylamino groups, make it a compelling candidate for integration into a variety of emerging technologies. This will necessitate a highly interdisciplinary research approach, combining expertise in chemistry, materials science, and engineering.

One of the most promising areas is in the field of organic electronics. The electron-rich nature of the molecule suggests its potential use as a building block for organic semiconductors, conductive polymers, and materials for organic light-emitting diodes (OLEDs). Research in this area would focus on synthesizing and characterizing the electronic and photophysical properties of materials derived from this compound.

Another exciting avenue is the development of advanced sensor technologies. The phenolic hydroxyl group and the amino functionalities can act as binding sites for various analytes. By incorporating this compound into polymer matrices or onto nanoparticle surfaces, it may be possible to create highly sensitive and selective chemical sensors. mdpi.com

The compound's potential as a redox-active molecule also opens up possibilities in energy storage applications. nih.gov Its incorporation into redox-flow batteries or as a component of electrode materials for supercapacitors could be explored. digitellinc.comyoutube.com This would involve detailed electrochemical studies to understand its redox behavior and stability.

| Emerging Technology | Potential Role of this compound | Key Research Challenges |

| Organic Electronics | Building block for organic semiconductors and conductive polymers | Synthesis of high-purity materials, understanding structure-property relationships |

| Sensor Technology | Functional component of chemical sensors | Achieving high sensitivity and selectivity, integration into device platforms |

| Energy Storage | Redox-active material for batteries and supercapacitors | Improving electrochemical stability and performance |

| Advanced Coatings | Monomer for high-performance polymers with tailored properties | Achieving desired mechanical, thermal, and chemical resistance |

Computational Predictions Guiding Experimental Innovation for this compound

In silico approaches are becoming increasingly indispensable in modern chemical research, enabling the prediction of molecular properties and the rational design of new materials and reactions. For a relatively unexplored molecule like this compound, computational modeling can play a crucial role in guiding experimental efforts and accelerating the pace of discovery.

Density Functional Theory (DFT) calculations can be employed to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. mdpi.comresearchgate.netresearchgate.net These theoretical insights can help in understanding its reaction mechanisms and in designing new molecules with desired electronic characteristics for applications in organic electronics and sensor technology.

Molecular dynamics simulations can be used to model the behavior of polymers and other materials derived from this compound, providing insights into their morphology, mechanical properties, and interactions with other molecules. This can aid in the design of materials with specific performance characteristics.

Machine learning algorithms, trained on large datasets of chemical information, can be utilized to predict the properties and reactivity of new compounds based on this compound. llnl.govmedium.comdigitellinc.com This can help in prioritizing synthetic targets and in identifying promising candidates for specific applications, thereby reducing the need for extensive trial-and-error experimentation.

| Computational Method | Predicted Properties | Impact on Experimental Research |

| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic properties | Rational design of new molecules, understanding reaction mechanisms |

| Molecular Dynamics (MD) | Material morphology, mechanical properties, intermolecular interactions | Design of high-performance materials |

| Machine Learning (ML) | Prediction of properties and reactivity | Prioritization of synthetic targets, accelerated discovery of new materials |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-substrate interactions, reaction pathways in biological systems | Design of biocatalytic synthesis routes |

常见问题

Basic: What are the recommended synthetic routes for 3,5-Bis(dimethylamino)phenol, and how can reaction conditions be optimized for high yield?

Methodological Answer:

The synthesis typically involves introducing dimethylamino groups to a phenol precursor via nucleophilic substitution. For example:

- Step 1: Start with 3,5-dihalophenol (e.g., 3,5-dichlorophenol).

- Step 2: React with dimethylamine under reflux in a polar aprotic solvent (e.g., DMF) with a catalyst like BF₃, as seen in analogous fluorinated compound syntheses .

- Step 3: Optimize reaction time and temperature using automated reactors to ensure reproducibility and high yield (>80%) .

- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization. Validate purity via ¹H NMR and HPLC .

Advanced: How does the electronic environment of this compound influence its reactivity in asymmetric catalysis?

Methodological Answer:

The dimethylamino groups act as strong electron donors, creating an electron-rich aromatic system. This enhances hydrogen-bonding capabilities in thiourea-based catalysts, as demonstrated in chiral thiourea derivatives for enantioselective reactions .

- Experimental Validation: Compare catalytic efficiency with control compounds lacking dimethylamino groups.

- Computational Analysis: Use DFT calculations to map electron density distribution and identify key hydrogen-bonding interactions .

- Case Study: Thiourea catalysts derived from similar structures show improved enantiomeric excess (up to 99% ee) in Michael additions .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how can data contradictions be resolved?

Methodological Answer:

- ¹H/¹³C NMR: Assign signals using DEPT-135 and 2D techniques (HSQC, HMBC) to resolve overlapping peaks caused by symmetry .

- IR Spectroscopy: Confirm NH and OH stretches (if present) and compare with computed spectra.

- Mass Spectrometry (HRMS): Use ESI-MS to verify molecular ion peaks and isotopic patterns.

- Contradiction Resolution: If NMR signals conflict with expected structures, employ X-ray crystallography (as in SARS-CoV-2 inhibitor studies ) or variable-temperature NMR to assess dynamic effects.

Advanced: What strategies mitigate steric hindrance in reactions involving this compound derivatives?

Methodological Answer:

- Protecting Groups: Temporarily mask dimethylamino groups with tert-butoxycarbonyl (Boc) to reduce steric bulk during coupling reactions .

- Solvent Optimization: Use low-viscosity solvents (e.g., THF) to improve reactant mobility.

- Catalyst Design: Employ transition metals (e.g., Pd) to facilitate cross-couplings, as seen in trifluoromethylphenyl derivative syntheses .

- Kinetic Studies: Monitor reaction progress via in-situ FTIR or LC-MS to identify rate-limiting steps and adjust stoichiometry .

Advanced: How can computational chemistry predict the bioactivity of this compound derivatives against viral proteases?

Methodological Answer:

- Molecular Docking: Simulate binding to protease active sites (e.g., SARS-CoV-2 PLpro ) using AutoDock Vina. Prioritize derivatives with strong hydrogen bonds to catalytic cysteine residues.

- MD Simulations: Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water model).

- Validation: Synthesize top candidates and test in vitro protease inhibition assays (IC₅₀ < 1 µM achievable ).

Basic: What are the stability considerations for this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Stability: Conduct accelerated degradation studies (pH 1–13, 37°C). Monitor via HPLC; expect decomposition under strongly acidic/basic conditions due to amine protonation or hydrolysis.

- Thermal Stability: Use TGA/DSC to determine decomposition onset temperature (>150°C typical for aromatic amines). Store at –20°C under inert atmosphere .

Advanced: How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?

Methodological Answer:

- Ligand Design: Functionalize phenol hydroxyl groups with carboxylates to coordinate metal nodes (e.g., Zr⁶ clusters).

- Characterization: Analyze MOF porosity via BET surface area measurements and confirm structure by PXRD.

- Application: Test in Lewis acid catalysis (e.g., Knoevenagel condensation) and compare turnover frequencies with non-functionalized MOFs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。